2-Fluoroethyl chloroformate is a chemical compound with the molecular formula and a molecular weight of 126.51 g/mol. It is classified as a flammable liquid and poses acute toxicity risks through inhalation and skin contact, necessitating careful handling and storage under controlled conditions, typically at temperatures between 2-8 °C . The compound is characterized by its unique structure, which includes a fluorine atom that enhances its reactivity compared to non-fluorinated chloroformates.
As mentioned earlier, FECF modifies proteins by forming thioester linkages with cysteine residues. This modification can serve various purposes in proteomic research:
While specific biological activity data for 2-fluoroethyl chloroformate is limited, it is primarily utilized in the synthesis of fluorinated compounds, particularly 3-fluoroethylurethan derivatives. These derivatives may exhibit various biological properties, including potential pharmacological effects. The compound's hygroscopic nature and volatility suggest it may have implications in biochemical pathways related to drug synthesis and development.
The synthesis of 2-fluoroethyl chloroformate typically involves the reaction of 2-fluoroethanol with phosgene:
This reaction is conducted under controlled conditions in an inert solvent such as dichloromethane to prevent decomposition. Industrial production methods utilize large-scale reactors with precise temperature and pressure control to ensure safety and product consistency .
2-Fluoroethyl chloroformate serves multiple purposes in chemical synthesis:
Interaction studies involving 2-fluoroethyl chloroformate primarily focus on its reactivity with nucleophiles. The presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to non-fluorinated counterparts. This unique property allows it to act effectively in various synthetic pathways, particularly in forming stable derivatives that may have enhanced biological activities .
Several compounds share similarities with 2-fluoroethyl chloroformate, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl chloroformate | Non-fluorinated; less reactive than its fluorinated counterpart. | |
Methyl chloroformate | Smaller alkyl group; different reactivity profile. | |
2,2,2-Trifluoroethyl chloroformate | Contains three fluorine atoms; significantly alters reactivity and stability. |
The presence of the fluorine atom in 2-fluoroethyl chloroformate enhances its electrophilicity compared to non-fluorinated compounds, leading to increased reactivity towards nucleophiles. This characteristic makes it a valuable building block in synthetic chemistry, particularly for developing novel fluorinated drugs and agrochemicals .
The reaction of 2-fluoroethanol with phosgene (COCl₂) remains the most direct route to 2-fluoroethyl chloroformate. This method involves bubbling phosgene gas into a solution of 2-fluoroethanol in dichloromethane or toluene at 0–5°C, catalyzed by tertiary amines like triethylamine. Key advancements include:
Table 1: Phosgene-Mediated Synthesis Parameters
Parameter | Value/Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Prevents decomposition |
Catalyst (DMF) | 0.35 mmol per 5.2 mmol BTC | 93–98% yield |
Solvent | Toluene or dichloromethane | 95% efficiency |
Solvent-free methodologies minimize waste and enhance atom economy. Triphosgene-based systems achieve quantitative yields by eliminating solvent interactions:
Advantages:
Continuous flow reactors address phosgene’s hazards by enabling precise control over reaction parameters:
Table 2: Continuous Flow vs. Batch Process Comparison
Metric | Continuous Flow | Batch Process |
---|---|---|
Residence Time | 5–10 minutes | 4–8 hours |
Yield | 92–96% | 85–90% |
Byproduct Formation | <1% | 5–10% |
To replace phosgene, researchers have developed safer reagents:
Table 3: Green Reagent Performance
Reagent | Catalyst | Yield | Temperature |
---|---|---|---|
Phenyl chloroformate | FPyr | 89% | 80°C |
Triphosgene (BTC) | [NEt₃Me]Cl | 96% | 25°C |
CO₂ | RuCl₃ | 45% | 150°C |
2-Fluoroethyl chloroformate exhibits characteristic nucleophilic acyl substitution behavior typical of chloroformate esters, following well-established mechanistic pathways that involve initial nucleophilic attack at the carbonyl carbon [2]. The compound participates in derivatization reactions through a two-step addition-elimination mechanism, where nucleophiles attack the electrophilic carbonyl carbon to form tetrahedral intermediates [3]. This mechanistic pathway is fundamental to understanding the reactivity profile of 2-fluoroethyl chloroformate in synthetic applications.
The nucleophilic acyl substitution mechanism proceeds through formation of a tetrahedral alkoxide intermediate, where the negative charge can gain stability by being transferred to the chloride leaving group [2]. The reaction sequence involves nucleophilic addition as the first step, followed by elimination of the chloride ion, allowing the carbonyl bond to reform and creating a new acyl compound [2]. Studies of related chloroformate compounds demonstrate that these reactions exhibit sensitivity to substituent effects, with the addition step of the addition-elimination pathway being rate-determining [11].
Fluoroethyl chloroformate demonstrates enhanced reactivity compared to non-fluorinated analogs due to the electron-withdrawing effects of the fluorine substituent [4]. The presence of fluorine increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and accelerating the overall substitution process [4]. Research on methyl trifluoroacetate has shown that fluorinated compounds exhibit significantly higher reactivity than their non-fluorinated counterparts in nucleophilic acyl substitution reactions [4].
Table 1: Comparative Reactivity of Chloroformate Compounds in Nucleophilic Substitution
Compound | Relative Rate Constant | Mechanism | Reference |
---|---|---|---|
Methyl chloroformate | 1.0 | Addition-elimination | [3] |
2-Fluoroethyl chloroformate | 2.8 | Addition-elimination | [8] |
Phenyl chloroformate | 0.65 | Addition-elimination | [22] |
p-Nitrophenyl chloroformate | 15.2 | Addition-elimination | [11] |
The derivatization capability of 2-fluoroethyl chloroformate has been demonstrated in the synthesis of radiolabeled compounds, where it reacts with desmethyl-CUMI-101 to form fluoroethyl derivatives [8]. These reactions proceed under mild conditions, typically at room temperature in organic solvents, and provide excellent yields when appropriate base catalysts are employed [8]. The compound has found particular utility in the preparation of positron emission tomography tracers, where its reactivity profile allows for efficient incorporation of fluorine-18 labels [8].
Computational studies of chloroformate reactions have provided detailed insights into transition state geometries and electronic structures governing nucleophilic acyl substitution pathways [13] [14]. Density functional theory calculations employing the B3LYP functional with dispersion corrections have been successfully applied to characterize transition states in related carbonyl systems [12]. These theoretical approaches reveal critical geometric parameters and electronic distributions that influence reaction rates and selectivity patterns.
The transition state for nucleophilic attack on chloroformate carbonyls exhibits characteristic tetrahedral geometry with partially formed bonds between the nucleophile and carbonyl carbon [51]. Quantum mechanical modeling demonstrates that the transition state involves simultaneous bond formation and weakening of the carbon-chlorine bond [47]. Studies of methyl chloroformate using high-level computational methods reveal that the reaction barrier for chlorine atom loss measures approximately 0.40 electron volts, consistent with experimental observations [47] [48].
Table 2: Computed Transition State Parameters for Chloroformate Reactions
Parameter | Value | Method | Reference |
---|---|---|---|
Carbon-nucleophile bond distance | 2.1 Å | B3LYP/6-311G(d,p) | [13] |
Carbon-chlorine bond distance | 2.4 Å | B3LYP/6-311G(d,p) | [13] |
Reaction barrier | 0.40 eV | SVECV-f12 | [47] |
Dihedral angle | 109.5° | DFT-d3 | [12] |
Molecular orbital analysis reveals that the lowest unoccupied molecular orbital of chloroformate compounds is primarily localized on the carbonyl carbon, consistent with this position serving as the electrophilic center [54]. The highest occupied molecular orbital corresponds to non-bonding electrons on the chlorine atom, which facilitates the elimination step following nucleophilic addition [54]. Frontier orbital theory successfully predicts the regioselectivity observed in nucleophilic attacks on these compounds [52].
Transition path sampling calculations provide estimates of transition state lifetimes in the femtosecond range, indicating that barrier crossing events occur rapidly once sufficient activation energy is achieved [16]. These computational studies demonstrate that transition states exhibit compressed vibrational modes associated with bond formation and breaking, consistent with concerted reaction mechanisms [16]. The geometric optimization of transition states requires careful consideration of bonding changes, as traditional interpolation methods may fail to capture the complex rearrangements occurring during acyl substitution [13].
Solvent polarity exerts profound influence on the kinetics of 2-fluoroethyl chloroformate reactions, with polar aprotic solvents generally accelerating nucleophilic acyl substitution processes [21]. The extended Grunwald-Winstein equation has been successfully applied to correlate solvolysis rates with solvent nucleophilicity and ionizing power parameters [22]. Studies of related chloroformate compounds demonstrate that reaction rates can vary by several orders of magnitude depending on solvent composition [19] [28].
Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal reaction environments for nucleophilic substitution reactions involving chloroformates [20]. These solvents stabilize the nucleophile while minimizing solvation of the transition state, leading to enhanced reaction rates [20]. Research on phenyl chloroformate solvolysis reveals sensitivity parameters of l = 1.68 ± 0.06 for nucleophilicity and m = 0.46 ± 0.04 for ionizing power, indicating substantial dependence on solvent nucleophilicity [22].
Table 3: Solvent Effects on Chloroformate Reaction Rates
Solvent | Dielectric Constant | Relative Rate | Mechanism | Reference |
---|---|---|---|---|
Methanol | 32.6 | 1.0 | Addition-elimination | [21] |
Dimethylformamide | 36.7 | 100 | Addition-elimination | [38] |
Dimethyl sulfoxide | 46.7 | 1000 | Addition-elimination | [38] |
Water | 78.5 | 0.1 | Hydrolysis | [21] |
Fluoroalcohol-containing mixtures exhibit unique solvent effects on chloroformate reactions, often promoting ionization mechanisms in compounds capable of forming stable carbocations [45]. Studies of 4-fluorophenyl chlorothionoformate demonstrate dual mechanistic behavior, with bimolecular addition-elimination dominant in nucleophilic solvents and unimolecular ionization occurring in highly ionizing media [19]. The exact solvent compositions where mechanistic changes occur can be identified through careful kinetic analysis and application of similarity model concepts [19].
Temperature dependence of reaction rates follows Arrhenius behavior, with activation energies typically ranging from 40 to 80 kilojoules per mole for chloroformate solvolysis reactions [32]. Rate constants generally double for every 10-degree temperature increase, consistent with typical organic reaction behavior [32]. The temperature coefficient provides valuable mechanistic information, with larger values indicating greater sensitivity to thermal activation [35].
Fluorine-18 labeling studies of chloroformate compounds provide crucial insights into reaction mechanisms and fluorine participation in chemical transformations [24] [25]. The incorporation of fluorine-18 into chloroformate derivatives enables detailed mechanistic investigations through radiotracer methodology [26]. Studies utilizing 2-fluoroethyl chloroformate as a precursor for fluorine-18 labeled compounds demonstrate the utility of this approach in understanding fluorine behavior during chemical reactions [27].
Isotopic labeling experiments reveal that fluorine atoms in 2-fluoroethyl chloroformate remain intact during typical nucleophilic acyl substitution reactions, indicating that the fluorine substituent does not participate directly in the bond-breaking and bond-forming processes [28]. Instead, the fluorine atom serves as an electron-withdrawing group that influences reaction rates through inductive effects [28]. This behavior contrasts with reactions where fluorine acts as a leaving group, such as in fluoroformate solvolysis [28].
Table 4: Isotopic Effects in Fluorinated Chloroformate Reactions
Isotope | Position | Effect Magnitude | Mechanism Indication | Reference |
---|---|---|---|---|
Fluorine-18 | Terminal | No exchange | Inductive activation | [24] |
Deuterium | Alpha carbon | kH/kD = 1.2 | Primary isotope effect | [30] |
Carbon-13 | Carbonyl | Minimal | Rate-determining step | [25] |
Chlorine-37 | Leaving group | kCl35/kCl37 = 1.02 | Secondary isotope effect | [28] |
Kinetic isotope effect studies provide additional mechanistic information about the role of fluorine in these reactions [30]. Primary isotope effects are observed when bonds to isotopically labeled atoms are broken in the rate-determining step, while secondary effects indicate changes in bonding without direct bond cleavage [30]. Research on deuterium isotope effects in fluorinated complexes reveals relatively small effects, suggesting that carbon-hydrogen bonds adjacent to fluorine are not significantly involved in the transition state [30].
The synthesis of fluorine-18 labeled building blocks utilizing chloroformate chemistry demonstrates the practical applications of isotopic labeling in pharmaceutical research [26]. These studies show that 2-fluoroethyl chloroformate can serve as an effective precursor for radiolabeled compounds used in positron emission tomography imaging [27]. The labeling process typically involves nucleophilic substitution reactions where the chloroformate moiety is displaced by appropriate nucleophiles while preserving the fluorine-18 label [27].
2-Fluoroethyl chloroformate has emerged as a highly effective reagent in directed ortho-metalation strategies, offering superior regioselectivity compared to traditional chloroformate protecting groups [1] [2]. The fluoroethyl carbamate moiety functions as a powerful directing metalation group, enabling selective lithiation at the ortho position of aromatic systems with exceptional precision [3] [4].
The mechanistic basis for the enhanced directing ability of fluoroethyl carbamates lies in the strong coordination of the lithium cation with the carbamate oxygen, combined with the electron-withdrawing effect of the fluorine substituent [5]. This dual activation creates a particularly favorable environment for ortholithiation, requiring fewer equivalents of organolithium base compared to conventional systems [6]. Studies have demonstrated that fluoroethyl carbamates can achieve ortho-metalation with excellent regioselectivity using standard conditions of n-butyllithium or lithium diisopropylamide in tetrahydrofuran at -78°C [7] [8].
The synthetic utility of fluoroethyl-protected substrates extends beyond simple metalation reactions. The resulting aryllithium intermediates can be trapped with a diverse array of electrophiles, including carbon-based electrophiles such as aldehydes and alkyl halides, heteroatom-based electrophiles including sulfur and phosphorus compounds, and halogenating agents [1] [9]. Typical reaction yields range from 70-95%, with the fluoroethyl protecting group remaining intact throughout the metalation and electrophile trapping sequence [10] [11].
One particularly advantageous feature of fluoroethyl carbamates is their stability under the harsh conditions required for directed metalation. Unlike some conventional protecting groups that may undergo competitive reactions or rearrangements, the fluoroethyl carbamate remains stable even during extended reaction times at low temperatures [12] [13]. This stability enables the use of more forcing conditions when necessary, expanding the substrate scope to include challenging aromatic systems.
The fluoroethyl protecting group can be selectively removed under mild conditions following the metalation sequence. Treatment with nucleophiles such as alkoxide ions or primary amines leads to clean deprotection, revealing the free phenol or aniline functionality [14] [15]. This mild deprotection protocol is particularly valuable in complex synthetic sequences where harsh acidic or basic conditions might compromise other functional groups.
Table 1: Applications of 2-Fluoroethyl Chloroformate in Advanced Organic Synthesis
Application | Key Features | Typical Yields (%) | Selectivity | Representative Substrates |
---|---|---|---|---|
Directed Ortho-Metalation Strategies | Fluoroethyl protecting groups enhance metalation regioselectivity | 70-95 | Excellent ortho-selectivity | Aryl carbamates, phenyl derivatives |
Asymmetric Induction in Chiral Urethane Formation | Chiral auxiliaries enable enantioselective synthesis | 80-98 | High enantioselectivity (up to 98% ee) | Amino acids, chiral building blocks |
Tandem Reactions with Sequential Chloroformate Activation | Sequential activation enables complex molecule construction | 65-90 | Good chemoselectivity | Multi-functional molecules |
Polymer-Supported Reagent Systems | Solid-phase synthesis with improved purification | 75-92 | High purity products | Diverse organic scaffolds |
The utilization of 2-fluoroethyl chloroformate in asymmetric synthesis represents a significant advancement in the preparation of enantiomerically enriched urethane derivatives [16] [17]. The fluoroethyl moiety serves as both a protecting group and a chiral auxiliary when employed in conjunction with chiral bases or catalysts, enabling high levels of enantioselectivity in urethane formation reactions [18] [19].
The mechanism of asymmetric induction in fluoroethyl urethane formation involves the formation of a chiral transition state through coordination of the chiral catalyst with both the nitrogen nucleophile and the fluoroethyl chloroformate electrophile [20] [21]. The fluorine atom plays a crucial role in this process by influencing the electronic environment around the carbonyl carbon, making it more electrophilic and facilitating the nucleophilic attack by chiral amines [22] [23].
Experimental studies have demonstrated that chiral binaphthyl-based phosphoric acids are particularly effective catalysts for asymmetric urethane formation using 2-fluoroethyl chloroformate [17] [24]. These catalysts enable the preparation of chiral urethanes with enantioselectivities exceeding 90% in many cases, with some substrates achieving greater than 98% enantiomeric excess [25] [26]. The reaction typically proceeds at ambient temperature or slightly elevated temperatures, making it operationally convenient for large-scale applications.
The substrate scope for asymmetric urethane formation encompasses a wide range of chiral and achiral amines, including primary and secondary aliphatic amines, anilines, and amino acid derivatives [27] [28]. α-Amino acids represent a particularly important class of substrates, as the resulting fluoroethyl urethanes can serve as valuable intermediates in peptide synthesis and pharmaceutical applications [23] [29]. The fluoroethyl protecting group offers advantages over conventional protecting groups such as tert-butoxycarbonyl or benzyloxycarbonyl groups due to its orthogonal deprotection conditions and enhanced stability.
Mechanistic investigations have revealed that the asymmetric induction process involves a complex interplay between steric and electronic factors [30] [24]. The fluorine substituent not only enhances the electrophilicity of the carbonyl carbon but also influences the conformational preferences of the transition state through weak but significant fluorine-hydrogen interactions [31]. These interactions help to rigidify the transition state and enhance the stereodiscrimination between the two possible enantiomeric pathways.
The deprotection of fluoroethyl urethanes can be accomplished under mild conditions that preserve the stereochemical integrity of the protected amine [27] [32]. Treatment with fluoride sources such as tetrabutylammonium fluoride leads to selective cleavage of the fluoroethyl group, while the urethane carbonyl remains intact [15]. This selective deprotection enables the preparation of complex chiral molecules containing multiple stereogenic centers.
Table 2: Comparative Analysis of Chloroformate Protecting Groups
Protecting Group | Directing Ability | Thermal Stability | Deprotection Conditions | Fluorine Content | Synthetic Utility |
---|---|---|---|---|---|
2-Fluoroethyl chloroformate | Excellent | High | Mild base/nucleophile | Monofluorinated | High (versatile) |
Ethyl chloroformate | Good | Moderate | Mild base | None | Moderate |
Benzyl chloroformate | Moderate | Moderate | Hydrogenolysis | None | Good |
tert-Butyl chloroformate | Good | Low | Acid | None | Good |
The implementation of 2-fluoroethyl chloroformate in tandem reaction sequences represents a powerful strategy for the construction of complex molecular architectures through sequential bond-forming processes [24] [34]. These reactions typically involve the initial formation of a fluoroethyl urethane or carbonate intermediate, followed by intramolecular cyclization or intermolecular coupling to generate polyfunctional products [35] [36].
The unique reactivity profile of 2-fluoroethyl chloroformate makes it particularly well-suited for tandem reaction sequences. The initial nucleophilic attack by an appropriate nucleophile generates a fluoroethyl urethane intermediate that retains reactivity for subsequent transformations [37] [38]. The fluorine substituent plays a crucial role in modulating the reactivity of the urethane intermediate, making it more susceptible to further nucleophilic attack or cyclization reactions [39] [40].
One particularly successful application of this strategy involves the synthesis of heterocyclic compounds through tandem urethane formation and cyclization sequences [36] [41]. The process begins with the reaction of 2-fluoroethyl chloroformate with an amino alcohol or amino acid derivative to form the corresponding fluoroethyl urethane. The presence of additional nucleophilic sites within the molecule enables intramolecular cyclization to occur, leading to the formation of cyclic urethanes or related heterocycles [34] [42].
The mechanistic pathway for these tandem reactions typically involves multiple discrete steps that can be carefully controlled through the choice of reaction conditions [24] [43]. Temperature control is particularly important, as the initial urethane formation can be carried out at low temperatures to minimize side reactions, while the subsequent cyclization step may require elevated temperatures to achieve complete conversion [44] [35]. The use of appropriate catalysts can further enhance the efficiency of these transformations and improve the overall selectivity of the process.
Sequential activation strategies have been successfully applied to the synthesis of complex natural products and pharmaceutical intermediates [37] [34]. The ability to form multiple bonds in a single reaction sequence significantly reduces the number of synthetic steps required and improves the overall atom economy of the process [45] [42]. Additionally, the mild reaction conditions typically employed in these transformations make them compatible with a wide range of functional groups, expanding the synthetic utility of the methodology.
Research findings have demonstrated that the choice of solvent system can significantly influence the outcome of tandem reactions involving 2-fluoroethyl chloroformate [44] [35]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are often preferred for the initial urethane formation step, while less polar solvents may be more suitable for subsequent cyclization reactions [46] [47]. The ability to conduct these reactions in a sequential manner without isolation of intermediates represents a significant practical advantage.
Table 3: Typical Reaction Conditions for 2-Fluoroethyl Chloroformate Applications
Reaction Type | Temperature (°C) | Solvent System | Base/Catalyst | Reaction Time (h) | Workup Method |
---|---|---|---|---|---|
Directed Ortho-Metalation | -78 to -40 | THF/Et2O | n-BuLi/LDA | 2-6 | Aqueous quench |
Asymmetric Urethane Formation | 0 to 25 | DCM/Toluene | Chiral amines | 4-12 | Extraction |
Tandem Coupling Reactions | 25 to 80 | Various aprotic | Metal catalysts | 6-24 | Filtration/extraction |
Polymer-Supported Synthesis | 25 to 60 | DMF/NMP | Supported bases | 8-48 | Filtration |
The development of polymer-supported versions of 2-fluoroethyl chloroformate has emerged as a significant advancement in combinatorial chemistry and parallel synthesis methodologies [48] [49]. These supported reagents combine the unique reactivity of the fluoroethyl chloroformate functionality with the practical advantages of solid-phase synthesis, including simplified purification procedures and enhanced reaction efficiency [46] [50].
The design of polymer-supported 2-fluoroethyl chloroformate systems typically involves the covalent attachment of the chloroformate moiety to a suitable polymeric backbone, most commonly cross-linked polystyrene [47] [25]. The linker chemistry employed must balance accessibility of the reactive site with stability under the reaction conditions [51] [52]. Research has demonstrated that longer, more flexible linkers generally provide better access to the reactive chloroformate functionality, leading to improved reaction rates and yields [53] [44].
The synthesis of polymer-supported 2-fluoroethyl chloroformate reagents can be accomplished through several different approaches [54] [50]. Direct attachment methods involve the reaction of 2-fluoroethanol with polymer-supported phosgene equivalents, while indirect methods utilize the coupling of preformed 2-fluoroethyl chloroformate with appropriately functionalized polymer supports [55] [56]. The choice of synthetic approach depends on the specific requirements of the intended application and the stability of the resulting supported reagent.
Mechanistic studies of polymer-supported 2-fluoroethyl chloroformate reactions have revealed several important features that distinguish them from their solution-phase counterparts [46] [57]. The heterogeneous nature of these reactions can lead to different selectivity patterns compared to homogeneous systems, often favoring the formation of specific products through kinetic control [25] [44]. Additionally, the polymer environment can provide a unique microenvironment that influences the reaction pathway and product distribution.
The application of polymer-supported 2-fluoroethyl chloroformate systems in parallel synthesis has proven particularly valuable for the preparation of compound libraries [37] [50]. The ability to conduct multiple reactions simultaneously using supported reagents significantly reduces the time and effort required for library synthesis [48] [58]. Furthermore, the simplified purification procedures associated with supported reagents make them ideal for automated synthesis platforms [49] [52].
Quality control and characterization of polymer-supported 2-fluoroethyl chloroformate reagents require specialized analytical techniques [53] [46]. Loading levels are typically determined through titration methods or spectroscopic analysis, while the integrity of the chloroformate functionality can be assessed through reaction with standard nucleophiles [25] [50]. The stability of these supported reagents under various storage conditions has been extensively studied, with most systems showing good stability when stored under anhydrous conditions at low temperatures [47] [52].
The economic advantages of polymer-supported 2-fluoroethyl chloroformate systems extend beyond their use in parallel synthesis [48] [44]. The ability to recover and reuse the polymer support after reaction completion can significantly reduce the overall cost of the synthetic process [50] [58]. Additionally, the reduced waste generation associated with solid-phase synthesis makes these systems more environmentally sustainable compared to traditional solution-phase methods [49] [59].
Flammable;Corrosive;Acute Toxic